molecular formula C13H19F2N5O2S B10927916 1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10927916
M. Wt: 347.39 g/mol
InChI Key: FLFHYPIRVANHTJ-UHFFFAOYSA-N
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Description

1-(DIFLUOROMETHYL)-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes difluoromethyl, methyl, and pyrazole groups

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-(DIFLUOROMETHYL)-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The pyrazole ring structure also plays a crucial role in its activity by providing a stable scaffold for interactions with biological molecules .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonamides. Compared to these compounds, 1-(DIFLUOROMETHYL)-3-METHYL-N~4~-[2-METHYL-3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. Similar compounds include:

Properties

Molecular Formula

C13H19F2N5O2S

Molecular Weight

347.39 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[2-methyl-3-(5-methylpyrazol-1-yl)propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C13H19F2N5O2S/c1-9(7-19-10(2)4-5-16-19)6-17-23(21,22)12-8-20(13(14)15)18-11(12)3/h4-5,8-9,13,17H,6-7H2,1-3H3

InChI Key

FLFHYPIRVANHTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CC(C)CNS(=O)(=O)C2=CN(N=C2C)C(F)F

Origin of Product

United States

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